2-Ethyl-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-Ethyl-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound featuring an oxazole ring substituted with an ethyl group at the second position and a carboxylic acid group at the fourth position
Mechanism of Action
Target of Action
Oxazole derivatives are known to interact with a wide range of biological targets, which suggests that 2-ethyl-1,3-oxazole-4-carboxylic acid may also have multiple targets .
Mode of Action
Oxazole derivatives are known to undergo nucleophilic acyl substitution reactions . This suggests that this compound might interact with its targets through a similar mechanism, leading to changes in the target molecules .
Biochemical Pathways
Oxazole derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some oxazole derivatives have been found to exhibit antimicrobial activity , suggesting that this compound may have similar effects.
Action Environment
It is known that the storage temperature can affect the stability of oxazole derivatives .
Biochemical Analysis
Biochemical Properties
2-Ethyl-1,3-oxazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, modulating their catalytic activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the specificity of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. By altering the activity of key signaling molecules, this compound can induce changes in cell proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote tissue repair. At high doses, it may exhibit toxic effects, including oxidative stress and inflammation. Threshold effects have been observed, where the beneficial effects of this compound are only apparent within a specific dosage range .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical processes. The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of key intermediates in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biological effects. The distribution of this compound is influenced by its chemical properties, including its solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy metabolism and apoptotic pathways. The precise localization of this compound is essential for its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and safety. The use of packed reactors containing manganese dioxide allows for the rapid and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the oxazole ring, leading to the formation of various substituted oxazoles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Substitution: Reagents such as bromotrichloromethane and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring .
Scientific Research Applications
2-Ethyl-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a building block for bioactive molecules.
Comparison with Similar Compounds
- 2-Methyl-1,3-oxazole-4-carboxylic acid
- 2-Phenyl-1,3-oxazole-4-carboxylic acid
- 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid
Uniqueness: 2-Ethyl-1,3-oxazole-4-carboxylic acid is unique due to the presence of the ethyl group at the second position, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .
Properties
IUPAC Name |
2-ethyl-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-5-7-4(3-10-5)6(8)9/h3H,2H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMZDYDHETWLMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611990 |
Source
|
Record name | 2-Ethyl-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75395-42-5 |
Source
|
Record name | 2-Ethyl-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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